Cas no 1155467-09-6 (N-{2-(2-methoxyethyl)aminoethyl}acetamide)

N-{2-(2-methoxyethyl)aminoethyl}acetamide is a specialized organic compound featuring a unique combination of methoxyethyl and acetamide functional groups. Its structure, incorporating both ether and amide linkages, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound exhibits favorable solubility in polar solvents, enhancing its utility in reaction systems requiring controlled polarity. Its dual functional groups allow for selective reactivity, enabling modifications for targeted molecular designs. The methoxyethyl moiety contributes to improved solubility and stability, while the acetamide group provides a reactive site for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules with tailored pharmacokinetic properties.
N-{2-(2-methoxyethyl)aminoethyl}acetamide structure
1155467-09-6 structure
商品名:N-{2-(2-methoxyethyl)aminoethyl}acetamide
CAS番号:1155467-09-6
MF:C7H16N2O2
メガワット:160.214141845703
CID:6220448
PubChem ID:43401173

N-{2-(2-methoxyethyl)aminoethyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-{2-(2-methoxyethyl)aminoethyl}acetamide
    • AKOS009041195
    • CS-0278111
    • N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
    • EN300-1067307
    • 1155467-09-6
    • n-(2-((2-Methoxyethyl)amino)ethyl)acetamide
    • インチ: 1S/C7H16N2O2/c1-7(10)9-4-3-8-5-6-11-2/h8H,3-6H2,1-2H3,(H,9,10)
    • InChIKey: NQTCSOYQVQEQBL-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCNCCNC(C)=O

計算された属性

  • せいみつぶんしりょう: 160.121177757g/mol
  • どういたいしつりょう: 160.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 107
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 50.4Ų

N-{2-(2-methoxyethyl)aminoethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1067307-0.5g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6 95%
0.5g
$603.0 2023-10-28
Enamine
EN300-1067307-0.25g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6 95%
0.25g
$579.0 2023-10-28
Enamine
EN300-1067307-0.05g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6 95%
0.05g
$528.0 2023-10-28
Enamine
EN300-1067307-5.0g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6
5g
$2152.0 2023-05-24
Enamine
EN300-1067307-10g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6 95%
10g
$2701.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348781-100mg
n-(2-((2-Methoxyethyl)amino)ethyl)acetamide
1155467-09-6 98%
100mg
¥17625.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348781-50mg
n-(2-((2-Methoxyethyl)amino)ethyl)acetamide
1155467-09-6 98%
50mg
¥16848.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348781-250mg
n-(2-((2-Methoxyethyl)amino)ethyl)acetamide
1155467-09-6 98%
250mg
¥14748.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348781-500mg
n-(2-((2-Methoxyethyl)amino)ethyl)acetamide
1155467-09-6 98%
500mg
¥17962.00 2024-08-09
Enamine
EN300-1067307-5g
N-{2-[(2-methoxyethyl)amino]ethyl}acetamide
1155467-09-6 95%
5g
$1821.0 2023-10-28

N-{2-(2-methoxyethyl)aminoethyl}acetamide 関連文献

N-{2-(2-methoxyethyl)aminoethyl}acetamideに関する追加情報

N-{2-(2-Methoxyethyl)Aminoethyl}Acetamide: A Comprehensive Overview

The compound with CAS No. 1155467-09-6, commonly referred to as N-{2-(2-methoxyethyl)aminoethyl}acetamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research, particularly in recent years, due to its potential applications in drug development and material science.

N-{2-(2-Methoxyethyl)aminoethyl}acetamide is a derivative of acetamide, featuring a substituted aminoethyl group attached to the nitrogen atom of the acetamide moiety. The presence of the methoxy group (-OCH3) in the side chain introduces interesting electronic and steric properties, which play a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.

From a structural perspective, this compound can be described as follows: the acetamide group (CH3CONH-) is connected to an aminoethyl group (NHCH2CH2-), which is further substituted with a methoxyethyl group (CH2OCH3). This arrangement creates a molecule with both polar and non-polar regions, making it versatile for various chemical reactions. The methoxy group is particularly significant as it can act as an electron-donating substituent, influencing the overall reactivity of the molecule.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing N-{2-(2-methoxyethyl)aminoethyl}acetamide. One such method involves the nucleophilic acyl substitution reaction between an appropriate amine and an acyl chloride or acid anhydride. This approach not only ensures high yields but also allows for precise control over the product's purity and stereochemistry.

In terms of applications, N-{2-(2-methoxyethyl)aminoethyl}acetamide has shown promise in several areas. For instance, it has been explored as a precursor for peptide synthesis due to its amide functionality, which can be readily incorporated into larger biomolecules. Additionally, its ability to form hydrogen bonds makes it a valuable component in drug design, where such interactions are critical for molecular recognition and binding affinity.

Recent studies have also delved into the pharmacokinetic properties of this compound. Research indicates that N-{2-(2-methoxyethyl)aminoethyl}acetamide exhibits favorable absorption and distribution profiles in biological systems, suggesting its potential as a drug delivery agent or a component in targeted therapies.

Moreover, the environmental impact of this compound has been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that it degrades relatively quickly under aerobic conditions, minimizing its ecological footprint.

In conclusion, N-{2-(2-methoxyethyl)aminoethyl}acetamide (CAS No. 1155467-09-6) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and pharmacological studies, positions it as an important molecule in contemporary chemical research.

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